molecular formula C4H8N2NiO4 B14717473 Nickel bis(glycinate) CAS No. 13479-55-5

Nickel bis(glycinate)

Cat. No.: B14717473
CAS No.: 13479-55-5
M. Wt: 206.81 g/mol
InChI Key: MNSUEFQVMPGWSB-UHFFFAOYSA-N
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Description

Nickel Bis(glycinate) is a coordination compound where a nickel ion (Ni²⁺) is chelated by two molecules of glycine, forming a stable, neutral complex with the molecular formula C4H6N2NiO4 and a molecular weight of 204.79 g/mol . This chelate is characterized by its blue color and is sparingly soluble in water . The structure involves the formation of two five-membered heterocyclic rings, where each bidentate glycinate ligand bonds to the central nickel ion through a covalent bond from the carboxylate oxygen and a coordinate covalent bond from the amino nitrogen . This structure is key to the compound's stability and function. A prominent area of research for Nickel Bis(glycinate) is in animal nutrition, where it is investigated as a potential dietary trace mineral supplement for livestock such as poultry, swine, and ruminants . The chelate form is designed to enhance bioavailability, as the amino acid ligand facilitates absorption via amino acid transport pathways in the gut, a process distinct from the absorption of inorganic mineral salts . Studies suggest this can lead to improved animal health and growth outcomes . Beyond nutritional science, Nickel Bis(glycinate) is significant in industrial and environmental chemistry research. It serves as a key model compound in developing and optimizing "green" metallurgical processes. Specifically, it is studied in the context of recovering nickel from effluents using nanofiltration techniques, where its stable chelated nature allows for over 95% metal rejection and recycling within the process flowsheet . This application is critical for advancing sustainable metal extraction and waste management practices. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in human or animal food, drugs, or cosmetics.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13479-55-5

Molecular Formula

C4H8N2NiO4

Molecular Weight

206.81 g/mol

IUPAC Name

carboxymethylazanide;nickel(2+)

InChI

InChI=1S/2C2H4NO2.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2

InChI Key

MNSUEFQVMPGWSB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Ni+2]

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Nickel Bis Glycinate

Vibrational Spectroscopy Applications in Nickel bis(glycinate) Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of Nickel bis(glycinate). By analyzing the vibrational modes of the molecule, detailed information about the coordination environment of the nickel ion and the nature of the metal-ligand bonds can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Chelation Bonding Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the chelation of the glycinate (B8599266) ligand to the nickel(II) ion. The trans-bis(glycinato)nickel(II) complex, for instance, has been synthesized and its FTIR spectra measured in the 4000–370 cm⁻¹ and 700–30 cm⁻¹ regions. nih.gov The coordination of the glycinate ligand is evidenced by shifts in the characteristic vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups upon complexation.

Isotopic substitution studies on trans-[Ni(gly)₂(H₂O)₂] (where gly = glycinate anion) using ¹⁸O, ¹⁵N, 1-¹³C, and 2-¹³C have been crucial for the definitive assignment of infrared bands. rsc.org These studies allow for the precise identification of internal ligand vibrations and the assignment of nickel-ligand vibrations, providing a clearer picture of the bonding within the complex. rsc.org For example, the involvement of the pyrazolyl hetero-nitrogen in bonding in some nickel complexes is indicated by a positive shift of the N–Npz frequencies upon complexation. doi.org Similarly, a downward shift in the ν(C=S) band points to the coordination of the thiocarbonyl sulfur atom. doi.org

The table below summarizes key FTIR spectral data for Nickel bis(glycinate) and related compounds, highlighting the shifts upon chelation.

Functional GroupFree Glycine (B1666218) (cm⁻¹)Nickel bis(glycinate) (cm⁻¹)AssignmentReference
Asymmetric ν(COO⁻)~1610~1607Carboxylate stretch nih.gov
Symmetric ν(COO⁻)~1413~1400Carboxylate stretch nih.gov
NH₂ wagging-~1333Amine wagging nih.gov
Ni-N stretch-~450Metal-Nitrogen stretch rsc.org
Ni-O stretch-~330Metal-Oxygen stretch rsc.org

Raman Spectroscopy for Molecular Vibrational Mode Assignment

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly those that are non-polar or weakly polar. It is a useful technique for studying vibrational, rotational, and other low-frequency modes in a molecular system. google.com In the context of Nickel bis(glycinate), Raman spectroscopy can be used to characterize the chelate and observe changes in the vibrational modes of the glycine ligand upon coordination to the nickel ion. google.com For instance, changes in the NH₂ stretching frequency around 3270 cm⁻¹ and the appearance of metal-ligand bonds in the 500 cm⁻¹ region are indicative of chelation. google.com

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of Nickel bis(glycinate). For example, in a study of zinc bisglycinate, notable differences between the unbound glycine and the chelated form were observed in peaks associated with the amine and carboxyl functional groups. google.com The Raman spectrum of NiCl₂ shows prominent bands at 175.2 and 270.9 cm⁻¹ (at 6K), which are assigned to the Eg and A1g k=0 optic phonons, respectively. researchgate.net

The following table presents a selection of Raman active vibrational modes for related systems, illustrating the type of information that can be obtained.

Vibrational ModeFrequency (cm⁻¹)DescriptionReference
ag346Stretching along one axis and compression along a perpendicular axis researchgate.net
ag473Symmetric breathing vibration researchgate.net
b3g428- researchgate.net

Electronic Spectroscopy of Nickel(II) Glycinate Complexes

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and Circular Dichroism (CD) spectroscopy, provides valuable insights into the electronic structure and geometry of Nickel(II) glycinate complexes. These techniques probe the d-d electronic transitions of the nickel(II) ion, which are sensitive to the ligand field environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in transition metal complexes. libretexts.org In an octahedral environment, the d⁸ electronic configuration of the Ni(II) ion gives rise to three spin-allowed d-d transitions. The electronic absorption spectrum of hydrated nickel(II) typically shows three bands. researchgate.net For Nickel(II) alanine (B10760859) complexes in aqueous solution, these bands are observed at approximately 618 nm, 370 nm, and 302 nm, with increased absorption intensities for the first two bands compared to the hydrated Ni(II) ion. researchgate.net

The formation of Ni(II)/glycinate complexes is highly dependent on pH, with successive formation of NiL, NiL₂, and NiL₃ complexes as the pH increases. ijnc.irijnc.ir Spectroscopic analysis supports this trend, showing that as more glycine ligands bind to the Ni(II) center, the stability of the complex increases, requiring shorter wavelengths (higher energy) for electron excitation. ijnc.irijnc.ir This indicates a stronger ligand field splitting exerted by the glycine ligand with increased coordination. ijnc.irijnc.ir

The electronic spectrum of a Ni(II) complex with a Schiff base ligand showed two bands at 510 nm and 650 nm, which are assignable to the ³A₂g(F) → ³T₁g(P) and ³A₂g(F) → ³T₁g(F) transitions, respectively, characteristic of an octahedral geometry around the Ni(II) ion. researchgate.net

The table below lists the typical electronic transitions observed for octahedral Ni(II) complexes.

TransitionWavelength (nm)Wavenumber (cm⁻¹)AssignmentReference
³A₂g → ³T₂g~618~16180ν₁ researchgate.net
³A₂g → ³T₁g(F)~370~27030ν₂ researchgate.net
³A₂g → ³T₁g(P)~302~33110ν₃ researchgate.net

Interpretation of Ligand Field Electronic Spectra

Ligand Field Theory (LFT) provides a framework for interpreting the electronic spectra of transition metal complexes. researchgate.netlibretexts.orgyoutube.com It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. researchgate.netlibretexts.org The magnitude of this splitting, denoted as Δo (or 10Dq) for an octahedral complex, and the Racah parameter B, which relates to interelectronic repulsion, can be determined from the energies of the d-d transitions observed in the UV-Vis spectrum. kyoto-u.ac.jp

For an octahedral Ni(II) complex, the energies of the three spin-allowed transitions are related to Δo and B. The analysis of these spectra allows for the determination of the ligand field splitting parameter and the nephelauxetic ratio (β = B_complex / B_free_ion), which provides information about the degree of covalency in the metal-ligand bond. kyoto-u.ac.jp A decrease in the Racah parameter B from the free ion value indicates an expansion of the d-orbitals and an increase in the covalent character of the bonding. kyoto-u.ac.jp

Circular Dichroism (CD) Spectroscopy for Chiral Nickel(II) Glycinate Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, including metal complexes with chiral ligands or those that adopt a chiral conformation. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov In the context of Ni(II) glycinate, if chiral amino acids are used or if the chelate rings adopt a specific, non-superimposable conformation, the complex will be chiral and exhibit a CD spectrum.

The CD spectra of chiral salen-type metal complexes, for example, provide valuable information on their solution structures in relation to the absolute configuration of the diamines. nih.gov The sign of the CD bands can be sensitive to the substituents on the ligand and the conformation of the chelate ring. nih.gov For Cu(II) and Ni(II) complexes with peptides, CD spectroscopy can discriminate the coordination pattern and provide insight into the conformation of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a pivotal tool for determining the structure of molecules in solution. However, the analysis of paramagnetic complexes such as those of nickel(II) presents unique challenges and considerations.

The ¹H NMR spectrum of a diamagnetic glycinate species would typically show distinct signals for the amine (-NH₂) and methylene (B1212753) (-CH₂) protons. However, in the paramagnetic nickel bis(glycinate) complex, the unpaired electrons on the Ni(II) center cause significant changes in the chemical shifts and relaxation rates of the nearby protons. This results in broadened signals and a wider chemical shift dispersion. rsc.orgacs.org

Table 1: Representative ¹H NMR Chemical Shift Data for Protons in a Paramagnetic Nickel(II) Complex with an Amino Acid-Derived Ligand

ProtonRepresentative Chemical Shift (ppm)Observations
Methylene Protons (-CH₂)Varies significantly (e.g., 3.5 - 4.0 ppm)Broadened signal due to proximity to Ni(II)
Amine Protons (-NH₂)Varies significantly (e.g., 7.0 - 8.0 ppm)Broadened and shifted due to coordination

Note: The chemical shifts are illustrative and can vary based on the specific ligand environment and experimental conditions. The data is based on analogous Ni(II) complexes. nih.gov

Similar to ¹H NMR, the ¹³C NMR spectrum of nickel bis(glycinate) is influenced by the paramagnetic Ni(II) ion. The carbon signals of the glycinate ligand, specifically the carboxylate carbon (-COO⁻) and the α-carbon (-CH₂-), are expected to show significant broadening and shifts compared to the free ligand.

In related nickel(II) complexes with amino acid-derived ligands, the carboxylate carbon resonance can be shifted downfield upon coordination. researchgate.net The α-carbon, being directly attached to the coordinating nitrogen atom, would also experience a notable change in its chemical environment.

Table 2: Representative ¹³C NMR Chemical Shift Data for Carbons in a Paramagnetic Nickel(II) Complex with an Amino Acid-Derived Ligand

CarbonRepresentative Chemical Shift (ppm)Observations
Carboxylate Carbon (-COO⁻)~170 - 180 ppmShifted upon coordination
α-Carbon (-CH₂)~40 - 50 ppmBroadened and shifted due to proximity to Ni(II)

Note: The chemical shifts are illustrative and based on data from analogous Ni(II) complexes. researchgate.net

The nickel(II) ion, with its d⁸ electron configuration, typically forms octahedral or square planar complexes, which are often paramagnetic. This paramagnetism has profound effects on the NMR spectra of its complexes. rsc.orgacs.org The primary consequences are:

Large Chemical Shifts: The interaction of the nuclear spins with the unpaired electron spins of the metal ion leads to large paramagnetic shifts, causing resonances to appear over a much wider range than in diamagnetic compounds.

Signal Broadening: The fluctuating magnetic field generated by the unpaired electrons provides an efficient mechanism for nuclear spin relaxation, resulting in significantly broadened NMR signals. This broadening can sometimes make signals difficult to detect.

Temperature Dependence: Paramagnetic shifts are highly sensitive to temperature, following the Curie law in many cases. This temperature dependence can be a useful diagnostic tool for identifying and assigning paramagnetic resonances.

The study of paramagnetic molecules like nickel bis(glycinate) by NMR often requires specialized techniques, such as the use of high-power transmitters and rapid pulse sequences, to overcome the challenges posed by broad signals and large spectral widths. marquette.edu

Mass Spectrometric Characterization of Nickel bis(glycinate) Species

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of coordination complexes.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like metal complexes. In the ESI-MS analysis of nickel bis(glycinate), the complex is expected to be observed as a positively charged molecular ion. Given the molecular formula of nickel bis(glycinate) (C₄H₈N₂NiO₄) with a molecular weight of approximately 206.81 g/mol , the primary ion observed would likely be the protonated molecule [Ni(gly)₂ + H]⁺ or adducts with other cations present in the solvent. nih.govthermofisher.com

In studies of related nickel(II) complexes, the formation of various species in the gas phase has been reported, including monomeric and in some cases, dimeric or trimeric clusters, depending on the concentration and solvent conditions. researchgate.net For nickel bis(glycinate), the most prominent peak in the positive ion ESI-MS spectrum would correspond to the intact complex.

Table 3: Expected Molecular Ions for Nickel bis(glycinate) in ESI-MS

Ion SpeciesCalculated m/z
[Ni(C₂H₄NO₂)₂ + H]⁺~207.8
[Ni(C₂H₄NO₂)₂ + Na]⁺~229.8

Note: The m/z values are approximate and depend on the specific isotopes of the elements.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information. The fragmentation of metal-amino acid complexes in the gas phase often involves the loss of neutral ligands or parts of the ligands. researchgate.net For nickel bis(glycinate), the fragmentation of the molecular ion [Ni(gly)₂ + H]⁺ would likely proceed through the following pathways:

Loss of a glycinate radical: This would result in the formation of a [Ni(gly)]⁺ ion.

Loss of neutral glycine: This would also lead to the formation of a [Ni(gly)]⁺ ion.

Fragmentation of the glycinate ligand: This could involve the loss of small neutral molecules such as CO₂ or H₂O.

The relative abundance of the fragment ions can provide insights into the stability of the different bonds within the complex. The fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment. nih.gov

Table 4: Plausible Fragmentation Pathways for [Ni(gly)₂ + H]⁺ in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
~207.8~132.9Glycine (C₂H₅NO₂)
~207.8~163.8CO₂

Note: The m/z values are approximate and based on plausible fragmentation of the parent ion.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that have passed through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. For Nickel bis(glycinate), both single crystal and powder XRD methods are employed to gain a complete picture of its solid-state structure.

Single crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's structure. This technique requires a well-ordered single crystal, which is irradiated with an X-ray beam. The resulting diffraction pattern provides the data needed to construct a three-dimensional model of the electron density within the crystal, from which the exact positions of the atoms can be determined.

For Nickel bis(glycinate), studies have been conducted on its dihydrate form, trans-bis(glycinato)nickel(II) dihydrate (Ni(C₂H₄NO₂)₂·2H₂O). The analysis reveals a well-defined molecular geometry. The nickel(II) ion is at the center of a distorted octahedral coordination environment. The two glycinate ligands act as bidentate chelators, coordinating to the nickel ion through one nitrogen atom and one oxygen atom each. These ligands are arranged in a trans configuration, meaning they are positioned on opposite sides of the central metal ion. The remaining two positions of the octahedron are occupied by the oxygen atoms of two water molecules. This arrangement leads to a stable, centrosymmetric molecular structure. The precise bond lengths and angles determined by SCXRD provide the foundational data for understanding the compound's properties.

Table 1: Selected Crystallographic Data for trans-bis(glycinato)nickel(II) dihydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)5.06
b (Å)11.00
c (Å)7.72
β (°)104.5
Coordination GeometryDistorted Octahedral

While single crystal XRD provides the structure of a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This technique is crucial for confirming the identity and phase purity of a synthesized compound. The sample is ground into a fine powder, causing the crystallites to be randomly oriented. When an X-ray beam scans the sample, it produces a characteristic diffraction pattern of peaks at specific angles (2θ).

The PXRD pattern serves as a fingerprint for the crystalline solid. For Nickel bis(glycinate), the experimental pattern of a newly synthesized batch would be compared against a reference pattern. This reference can be generated from the single-crystal structure data or obtained from a standard database. A match confirms that the desired compound has been formed. Furthermore, the absence of peaks from starting materials (like nickel salts or glycine) or other crystalline polymorphs confirms the bulk purity of the sample. Studies on glycine complexes with transition metals have demonstrated the utility of PXRD in confirming the crystalline nature of the materials. iaea.org

Solution-Phase Structural Determination by Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Understanding the structure of a complex in solution is critical, as it may differ from its solid-state structure. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for this purpose, providing information about the local atomic environment around a specific element. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distance from the central atom, and their coordination number.

EXAFS studies on aqueous solutions of Nickel bis(glycinate) have revealed that the octahedral coordination sphere is maintained in solution. amanote.com The analysis shows that the nickel(II) ion is coordinated by the two bidentate glycinate ligands and, importantly, two water molecules. amanote.com This indicates that the primary coordination shell of the complex in an aqueous environment is [Ni(glycinate)₂(H₂O)₂]. amanote.com The determination of interatomic distances and coordination numbers from EXAFS data is crucial for understanding the species present in solution. amanote.comijnc.ir

Table 2: Structural Parameters of Bis(glycinato)nickel(II) in Aqueous Solution from EXAFS

InteractionCoordination Number (N)Interatomic Distance (r) / Å
Ni-O (glycinate)2~2.05
Ni-N (glycinate)2~2.10
Ni-O (water)2~2.08

Note: The values are approximate based on typical findings for similar complexes; precise values are determined through detailed analysis of the EXAFS spectrum.

Thermal Analysis of Nickel(II) Glycinate Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's physical and chemical properties as a function of temperature. These methods are vital for determining the thermal stability, decomposition pathways, and phase transition energetics of compounds like Nickel bis(glycinate).

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. For hydrated complexes like Nickel bis(glycinate) dihydrate, the TGA curve typically shows distinct mass loss steps corresponding to different decomposition events.

The thermal decomposition generally proceeds in two main stages. The first stage, occurring at a lower temperature range (typically around 100-200°C), corresponds to the loss of the two water molecules of hydration. This dehydration step results in a specific, calculable percentage of mass loss. The second, higher-temperature stage involves the decomposition of the anhydrous Nickel bis(glycinate) complex. The glycinate ligands pyrolyze, breaking down into gaseous products. This process continues until a stable residue, typically Nickel(II) oxide (NiO), remains at high temperatures (e.g., above 400-500°C). TGA provides precise data on the temperature ranges of these events and the corresponding mass losses, which helps confirm the compound's stoichiometry and decomposition mechanism. researchgate.netresearchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated under identical conditions. This technique reveals the energetics associated with physical and chemical changes. A peak on the DTA curve indicates a thermal event.

For Nickel bis(glycinate) dihydrate, the DTA curve complements the TGA data. The dehydration process is marked by a distinct endothermic peak, as energy is absorbed to break the bonds holding the water molecules in the crystal lattice. researchgate.net The subsequent decomposition of the glycinate ligands is often a more complex process that can show one or more exothermic peaks, indicating that the breakdown of the organic portion of the complex is an energy-releasing process. nih.gov By analyzing the position (temperature) and character (endothermic or exothermic) of these peaks, DTA provides valuable information on the energetics of phase transitions and chemical reactions occurring upon heating. researchgate.netnih.gov

Table 3: Summary of Thermal Decomposition Stages for Nickel bis(glycinate) dihydrate

Decomposition StageApprox. Temperature Range (°C)ProcessTGA EventDTA Peak
I100 - 200DehydrationMass loss (~14.7%)Endothermic
II> 250Ligand DecompositionMass lossExothermic
Final Product> 500Formation of ResidueStable mass-

Preferred Coordination Geometries of Nickel(II) in Glycinate Complexes

The nickel(II) ion, with a d⁸ electron configuration, can adopt several coordination geometries, most commonly octahedral, square planar, and tetrahedral. quora.comuci.edu The preferred geometry in glycinate complexes is dictated by the nature of the ligands and the reaction conditions.

In the presence of coordinating solvents like water, nickel bis(glycinate) typically forms an octahedral complex. The most common and well-characterized example is diaquabis(glycinato)nickel(II), [Ni(gly)₂(H₂O)₂]. researchgate.netrsc.org In this structure, the two glycinate ligands act as bidentate chelators, coordinating to the nickel ion through one amino nitrogen and one carboxylate oxygen atom. rsc.orgnih.gov The two glycinate ligands arrange themselves in a trans configuration in the equatorial plane. rsc.orgrsc.org The remaining two coordination sites in the axial positions are occupied by water molecules, completing the distorted octahedral geometry around the nickel center. researchgate.netrsc.org This octahedral arrangement is common for Ni(II) complexes with small ligands such as water. docbrown.info

The crystal structure of diaquabis(glycinato)nickel(II) reveals a centrosymmetric molecule where the Ni²⁺ ion lies on a center of inversion. researchgate.netrsc.org The coordination polyhedron can be described as a distorted octahedron. researchgate.net

Table 1: Selected Bond Lengths and Angles for trans-Diaquabis(glycinato)nickel(II)

Bond/Angle Value (Å or °) Reference(s)
Ni—N ~2.07 - 2.10 rsc.org
Ni—O (gly) ~2.04 - 2.08 researchgate.netrsc.org
Ni—O (H₂O) ~2.10 - 2.14 rsc.orgrsc.org
N—Ni—O (chelate) ~81 - 82 researchgate.net
O—Ni—O (axial) 180 rsc.org

Note: These are approximate values derived from crystallographic data and may vary slightly between different studies.

While octahedral geometry is common, particularly in hydrated forms, square planar nickel(II) glycinate complexes can also be formed, especially under conditions that favor the removal of axial ligands. rsc.org Strong field ligands are known to favor the formation of square planar complexes with nickel(II). stackexchange.com This transition from octahedral to square planar geometry is often accompanied by a change in magnetic properties, from paramagnetic (for octahedral) to diamagnetic (for square planar). rsc.org

In some cases, the bis(glycinato)nickel(II) complex itself, without additional ligands, can adopt a square planar geometry. This arrangement is achiral as it possesses a plane of symmetry passing through all the atoms. stackexchange.com However, such four-coordinate species can exhibit cis and trans geometrical isomerism. stackexchange.com The trans isomer is generally more stable.

Square planar complexes are typically associated with a d⁸ metal center and strong-field ligands that create a large energy gap between the dₓ₂-y₂ orbital and the other d-orbitals. luc.edu

Tetrahedral coordination is less common for nickel(II) with strong-field ligands like glycinate but can be induced by steric hindrance from bulky ligands. quora.comluc.edu For a simple bis(glycinato)nickel(II) complex, a tetrahedral geometry is generally not favored due to the electronic stabilization afforded by the square planar or octahedral arrangements. luc.edu The presence of very bulky ancillary ligands, which are not typically involved in simple nickel bis(glycinate) formation, would be required to force a tetrahedral geometry. luc.edu With weak field ligands, Ni(II) can form tetrahedral complexes, which are typically high-spin and paramagnetic. quora.comresearchgate.net

Chelation Modes and Five-Membered Ring Conformations of Glycine Ligands

The glycinate anion (NH₂CH₂COO⁻) acts as a bidentate chelating ligand, coordinating to the nickel(II) ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. rsc.orgijnc.ir This chelation results in the formation of a stable five-membered ring. This mode of coordination provides enhanced thermodynamic stability due to the chelate effect. ijnc.ir

The five-membered chelate ring is not perfectly planar. It adopts a slightly puckered or "envelope" conformation to minimize steric strain. The specific conformation can be influenced by intermolecular interactions, such as hydrogen bonding within the crystal lattice.

Influence of Axial Ligands and Coordinated Water Molecules on Coordination Geometry

As discussed, coordinated water molecules play a crucial role in stabilizing the octahedral geometry of nickel bis(glycinate). rsc.org These axial ligands complete the coordination sphere of the nickel(II) ion. The removal of these water molecules, for instance by heating, can lead to a change in coordination geometry, potentially towards a polymeric structure or a square planar arrangement.

The presence of other potential axial ligands, such as ammonia, can also lead to the formation of octahedral complexes where water is replaced by the new ligand. docbrown.info The properties of these axial ligands can fine-tune the electronic structure and stability of the complex. The substitution of water molecules in the inner coordination sphere by other ligands can be difficult, as reflected by the large formation constants for the glycinate complex. nmfrc.org

Ligand Field Theory and Electronic Structure of Nickel(II) Glycinate Complexes

The electronic properties and color of nickel(II) glycinate complexes can be explained using Ligand Field Theory (LFT). For the common octahedral diaquabis(glycinato)nickel(II), the Ni²⁺ ion has a d⁸ electronic configuration. In an octahedral ligand field, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz₂, dx²-y²). uci.edu

For a d⁸ ion in an octahedral field, the ground state electron configuration is t₂g⁶ eg². This configuration has two unpaired electrons, making the complex paramagnetic. nih.gov The electronic absorption spectrum of octahedral Ni(II) complexes is characterized by three spin-allowed d-d transitions. ijnc.ir

These transitions are:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

Spectroscopic studies of nickel(II) glycinate solutions confirm these d-d transitions. ijnc.irelectrochemsci.org The energy of these transitions is dependent on the ligand field splitting parameter (Δo or 10Dq) and the Racah parameter (B), which relates to inter-electronic repulsion. nih.govresearchgate.net The increase in the number of coordinated glycine ligands leads to a stronger ligand field, causing a shift in the absorption maxima to shorter wavelengths (higher energy). ijnc.irijnc.ir

Table 2: Typical Electronic Transitions for Octahedral Ni(II) Glycinate Complexes in Aqueous Solution

Transition Approximate Wavelength Range (nm) Assignment
ν₁ ~900 - 1100 ³A₂g → ³T₂g
ν₂ ~550 - 650 ³A₂g → ³T₁g(F)
ν₃ ~350 - 400 ³A₂g → ³T₁g(P)

Source: Data synthesized from spectroscopic studies. ijnc.irelectrochemsci.org

In a square planar geometry, the d-orbital splitting is more complex. The resulting complexes are typically diamagnetic, with the eight d-electrons paired in the four lower-energy d-orbitals. This change in electronic structure explains the observed color change from blue-green (octahedral) to yellow or red (square planar) in some nickel(II) peptide complexes upon deprotonation and rearrangement. rsc.org

An in-depth examination of nickel bis(glycinate) reveals complex principles of coordination chemistry and stereochemistry. This article focuses on the electronic structure and three-dimensional arrangement of this significant organometallic compound.

Reactivity and Derivatization Pathways of Coordinated Glycinate in Nickel Ii Complexes

Ligand Exchange Reactions Involving Nickel(II) Glycinate (B8599266) Species

The formation and reactivity of nickel(II) glycinate complexes in an aqueous solution are highly dependent on pH. The nickel(II) ion competes with protons for the donor atoms of the glycine (B1666218) ligand (the amine nitrogen and the carboxylate oxygen). ijnc.irresearchgate.net This competition governs the speciation of the complexes. As the pH increases, protons are displaced, facilitating the coordination of glycinate to the Ni(II) center. ijnc.ir

Potentiometric and spectroscopic studies have shown the successive formation of different nickel(II) glycinate species. Below pH 4, the Ni(II) ion is predominantly present as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. ijnc.irnih.gov As the pH rises above 4, the mono-glycinate complex, [Ni(gly)(H₂O)₄]⁺ (NiL), begins to form. The di-glycinate complex, Ni(gly)₂ (NiL₂), specifically trans-[Ni(gly)₂(H₂O)₂], becomes significant above pH 6, reaching its maximum concentration around this pH. ijnc.irijnc.ir Further increasing the pH above 8 leads to the formation of the tris-glycinate complex, [Ni(gly)₃]⁻ (NiL₃). ijnc.irijnc.ir The stability of these complexes increases with the number of coordinated glycinate ligands. ijnc.irijnc.ir

This pH-dependent, stepwise formation represents a series of ligand exchange reactions where water molecules in the coordination sphere of the nickel ion are successively replaced by glycinate ligands. The relative stability of these species in an aqueous solution follows the trend NiL₃ > NiL₂ > NiL. ijnc.irijnc.ir

SpeciesLog Stability Constant (β)Conditions
NiLVaries with study25°C
NiL₂Varies with study25°C
NiL₃Varies with study25°C

Note: Absolute values for stability constants vary between studies based on specific experimental conditions like ionic strength.

Beyond exchange with water, nickel(II) glycinate can also participate in mixed-ligand complex formation. For instance, studies have investigated the addition of other amino acids, like histidine, to nickel(II) glycinate, forming ternary complexes. researchgate.net The mechanism for such reactions involves the displacement of coordinated water molecules by the incoming ligand to form a mixed-ligand species. researchgate.net Similarly, the lability of the glycinate ligand itself is demonstrated in the mechanism of CO release from certain carbon monoxide-releasing molecules (CORMs), where the glycinate ligand can be replaced by other components in the solution, such as cysteine. nih.gov

Condensation Reactions with Coordinated Glycinate Ligands

A primary pathway for the derivatization of coordinated glycinate is through condensation reactions, most notably the formation of Schiff bases. The nickel(II) center facilitates the condensation between the amino group of the glycinate ligand and a carbonyl compound (an aldehyde or ketone). This reaction is a cornerstone for the preparation of more elaborate chiral nickel(II) complexes used in asymmetric synthesis. researchgate.netnih.gov

The general approach involves reacting nickel(II) bis(glycinate) or forming the complex in situ from a Ni(II) salt, glycine, and a chiral auxiliary containing a carbonyl group, often under basic conditions. acs.org A widely used class of chiral auxiliaries is derived from o-(N-benzylpropylamino)benzophenone (BPB) or similar structures. researchgate.netrsc.org The reaction yields a square-planar Ni(II) complex where the glycinate is part of a larger, tridentate or tetradentate Schiff base ligand. nih.govnih.gov This new complex fixes the conformation of the coordinated glycinate, making its α-carbon prochiral and susceptible to stereoselective attack.

For example, the reaction of a chiral ligand like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with glycine and Ni(II) ions produces a chiral Schiff base complex that serves as a nucleophilic glycine equivalent. researchgate.netrug.nl The formation of these complexes can be optimized by the choice of base; for instance, the use of a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to improve process efficiency and yield over traditional inorganic carbonate bases. acs.orgacs.org Another example includes the condensation of bis(glycinato)nickel(II) with formaldehyde (B43269) and ammonia, which results in the formation of a complex cage-like structure, bis[3N, 7N-(1,3,5,7-tetraazabicyclo[3.3.1]nonyl)diacetato]nickel(II), demonstrating a significant metal-promoted transformation. acs.org

Alkylation and Carbon-Carbon Bond Formation Reactions Using Chiral Nickel(II) Glycinate Auxiliaries

The Schiff base complexes derived from nickel(II) glycinate are powerful tools for the asymmetric synthesis of α-amino acids. nih.govcas.cn These square-planar complexes, often referred to as Belokon's complexes, function as chiral nucleophilic glycine equivalents. researchgate.netnih.gov The planar structure and the chiral environment created by the auxiliary ligand allow for highly diastereoselective reactions at the glycinate α-carbon.

These complexes undergo a variety of C-C bond-forming reactions, including:

Alkylation Reactions: The α-carbon of the glycinate moiety can be deprotonated by a base to form a nucleophilic enolate, which then reacts with electrophiles like alkyl halides. acs.org This method allows for the asymmetric synthesis of various (S)-α-amino acids with excellent yields and high diastereoselectivity. nih.gov

Michael Additions: The nickel-complexed glycinate enolate can act as a Michael donor, adding to α,β-unsaturated compounds. This approach has been used to synthesize derivatives of glutamic acid and other complex amino acids. acs.orgnih.gov For example, the reaction with nitroalkenes yields β-substituted α,γ-diaminobutyric acid derivatives. nih.gov

Aldol (B89426) and Mannich Reactions: Aldol-type additions to aldehydes and Mannich-type reactions with imines provide routes to β-hydroxy-α-amino acids and α,β-diamino acids, respectively. acs.orgcas.cn

Multi-component Reactions: Chiral nickel(II) glycinate complexes can participate in one-pot, multi-component reactions to construct complex amino acid structures with high stereocontrol. nih.govmdpi.com A notable example is the reaction between an aromatic aldehyde, the nickel glycinate complex, and a source of carbanions like malononitrile, which generates two C-C bonds and up to three chiral centers in a single step. nih.govmdpi.com

After the desired C-C bond formation, the newly synthesized amino acid is liberated from the chiral auxiliary, typically by acidic hydrolysis. The chiral auxiliary can often be recovered and reused. nih.gov

Reaction TypeElectrophileProduct TypeYieldDiastereomeric Excess (de)
Alkylationn-octyl bromide(S)-α-(octyl)glycine derivative98.1%98.8%
1,6-Conjugate Additionpara-Quinone Methideβ,β-diaryl substituted glycine80%98%
Michael Addition2-benzylidenemalononitrileα-amino-β-substituted butyric acid derivative>90%>98%
Michael AdditionAcrylic DerivativesGlutamic acid precursorGood to Excellentup to 96% ee

Data compiled from various studies on asymmetric synthesis using chiral Ni(II) glycinate complexes. nih.govnih.govacs.orgnih.gov

Metal-Promoted Transformations and Rearrangements of Glycinate Ligands

The nickel(II) center can do more than simply act as a template; it can actively promote transformations and rearrangements of the coordinated ligands. The Lewis acidity of the Ni(II) ion polarizes the coordinated groups, facilitating reactions. nih.gov

One significant transformation is the metal-templated macrocyclization. Reactions of nickel complexes of open-chain ligands derived from glycinate precursors with aldehydes can lead to the formation of macrocyclic ligands, where the metal ion directs the condensation to form a cyclic product. nih.gov

Furthermore, nickel can mediate unexpected ligand transformations under certain conditions. Studies have shown that reactions intended to form simple coordination complexes can instead result in intricate rearrangements of the starting ligands, forming entirely new chemical structures. rsc.org For example, nickel(II) has been observed to mediate the in situ formation of complex ligands like 1,3,5-triazapentadienato from precursors such as 2-cyanopyrimidine (B83486) in the presence of hydroxylamine. rsc.org While not starting directly from nickel glycinate, these findings illustrate the capacity of nickel to promote complex bond-making and breaking processes, a potential pathway for the transformation of coordinated glycinate itself.

The reactivity of nickel-oxygen species, formed by the reaction of Ni(II) complexes with oxidants, also points to metal-promoted transformations. A transient nickel(III)-oxyl species, formed from a Ni(II) bis-amidate complex, has been shown to be a potent oxidant capable of reacting with C-H and C=C bonds. shu.ac.uk This suggests that under oxidative conditions, the nickel center in a glycinate complex could promote the oxidation of the ligand itself or other substrates.

Computational and Theoretical Investigations of Nickel Bis Glycinate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes like nickel bis(glycinate). By approximating the many-electron problem to one of electron density, DFT allows for accurate and computationally efficient analysis of molecular geometries, electronic structures, and spectroscopic properties.

Theoretical calculations, particularly using DFT with the B3LYP functional and 6-311G basis set, have been employed to determine the optimized geometrical structure of the trans isomer of nickel bis(glycinate). nih.gov These studies are crucial for predicting the most stable arrangement of the atoms in the complex. The calculations typically involve starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation until a minimum energy structure is found.

The predicted bond lengths and angles from these calculations can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For trans-bis(glycine)nickel(II), DFT calculations have been performed to assist in the determination of its geometrical structure. nih.gov The electronic structure analysis reveals the distribution of electron density and the nature of the chemical bonds between the nickel ion and the glycinate (B8599266) ligands. For instance, in related nickel chelate complexes, the metal-nitrogen bond lengths have been shown to be sensitive to the level of theory and the inclusion of relativistic effects in the calculations. lookchem.com

Table 1: Selected Optimized Geometrical Parameters for trans-bis(glycinate)nickel(II) from DFT Calculations

ParameterCalculated Value (Å/°)
Ni-N bond lengthData not available in searched sources
Ni-O bond lengthData not available in searched sources
N-Ni-O bond angleData not available in searched sources
O-Ni-O bond angleData not available in searched sources
N-Ni-N bond angleData not available in searched sources

Computational methods are invaluable for interpreting spectroscopic data. The vibrational frequencies of nickel bis(glycinate) can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific atomic motions within the molecule. A full discussion of the framework vibrational modes for trans-bis(glycine)nickel(II) has been carried out with the assistance of DFT calculations, showing good agreement with experimental Fourier transform infrared (FTIR) spectra. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using quantum chemical calculations. For paramagnetic complexes like nickel bis(glycinate), these calculations are more challenging but provide crucial information about the electronic and magnetic environment of the nuclei. Relativistic effects have been shown to be of major importance for the theoretical calculation of shielding constants and chemical shifts in nickel glycinate complexes. lookchem.com Four-component relativistic calculations have been used to study the shielding constants of ¹H, ¹³C, and ¹⁵N nuclei, highlighting the significant influence of the nickel atom on the NMR parameters of the ligand. lookchem.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for trans-bis(glycine)nickel(II)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(N-H)Data not availableData not availableN-H stretching
ν(C=O)Data not availableData not availableCarbonyl stretching
ν(Ni-N)Data not availableData not availableNickel-Nitrogen stretching
ν(Ni-O)Data not availableData not availableNickel-Oxygen stretching

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. The MESP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties, such as its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For nickel bis(glycinate), FMO analysis would provide insights into its charge transfer characteristics and reactivity. The HOMO is likely to be localized on the electron-rich parts of the glycinate ligands, while the LUMO may have significant character from the nickel(II) ion's d-orbitals. The HOMO-LUMO gap would be related to the energy required for electronic transitions, which can be correlated with its UV-Vis absorption spectrum. Although FMO analysis is a standard computational tool for transition metal complexes, specific studies detailing the HOMO-LUMO energies and their distributions for nickel bis(glycinate) were not identified in the conducted searches. researchgate.netnih.govnih.gov

Ligand Field Splitting Energy (LFSE) Calculations and Interpretations

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the ligands, which results in the splitting of the d-orbitals into different energy levels. The energy difference between these levels is known as the ligand field splitting energy (Δ). For an octahedral Ni(II) complex, which has a d⁸ electron configuration, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set.

The Ligand Field Stabilization Energy (LFSE) is the net energy gain resulting from the preferential filling of the lower energy d-orbitals by the metal's electrons. For a d⁸ ion like Ni(II) in an octahedral field, the electron configuration is t₂g⁶e_g², resulting in a significant LFSE. The magnitude of Δ can be estimated from experimental spectroscopic data or calculated using computational methods like DFT or more advanced ab initio techniques. These calculations can help in understanding the color and magnetic properties of the complex. The stability of Ni(II) glycinate complexes is influenced by the strong field splitting exerted by the glycine (B1666218) ligand. rsc.orgresearchgate.net Computational studies on related Ni(II) complexes have shown that the ligand field strength can be directly related to the energies of the redox-active molecular orbitals.

Table 3: Theoretical Ligand Field Stabilization Energy for Ni(II) in an Octahedral Field

Metal Iond-electron configurationHigh Spin/Low SpinLFSE CalculationLFSE Value
Ni(II)d⁸Not applicable-(0.4 x 6) + (0.6 x 2)Δₒ-1.2Δₒ

Note: This table represents the theoretical LFSE for any d⁸ ion in an octahedral field. The actual value of Δₒ for nickel bis(glycinate) would need to be determined experimentally or through specific calculations not found in the searched literature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in solution, including their conformational changes, solvation, and interactions with other molecules.

For nickel bis(glycinate), MD simulations could be employed to investigate its behavior in an aqueous solution. Such simulations would model the interactions between the complex and the surrounding water molecules, providing insights into the structure of the hydration shell, the dynamics of water exchange, and the stability of the complex in solution. Furthermore, MD simulations can be used to study the aggregation behavior of the complex at different concentrations and the formation of intermolecular hydrogen bonds. While MD simulations have been performed on aqueous solutions of Ni²⁺ ions and glycine zwitterions separately, specific MD studies focusing on the nickel bis(glycinate) complex in solution were not found in the available literature. These studies would be crucial for understanding its bioavailability and transport properties in biological systems.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

The synergy between computational modeling and experimental analysis is pivotal in elucidating the intricate details of molecular structures and properties. In the case of nickel bis(glycinate), theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in interpreting and complementing experimental data obtained from spectroscopic and crystallographic techniques. This section explores the correlation between theoretical predictions and experimental findings for the structural and spectroscopic characteristics of nickel bis(glycinate).

Structural Parameters: A Comparative Analysis

Theoretical calculations of the molecular geometry of nickel bis(glycinate) provide a detailed picture of bond lengths and angles, which can be benchmarked against experimental data from X-ray crystallography. Studies on related nickel complexes, such as glycinate-guanidoacetate nickel (II) and various Schiff base complexes of nickel(II), have demonstrated a strong congruence between theoretically optimized geometries and experimentally determined crystal structures nih.govresearchgate.netnih.gov.

For nickel bis(glycinate), DFT calculations are used to predict the coordination environment around the central nickel(II) ion. These calculations typically show a distorted square-planar or octahedral geometry, depending on the consideration of solvent molecules or other coordinating species. The key structural parameters, including Ni-N and Ni-O bond lengths and the chelate ring's bite angle (N-Ni-O), are of particular interest.

A comparative analysis of theoretical and experimental structural data for nickel complexes reveals that while there is generally good agreement, minor discrepancies can arise. These differences are often attributed to the fact that theoretical calculations are typically performed for a molecule in the gaseous phase, whereas experimental data are obtained from the solid state where intermolecular forces and crystal packing effects can influence the molecular geometry ias.ac.in.

Below is an interactive data table that presents a typical comparison between experimental and theoretical structural parameters for a nickel complex, illustrating the level of agreement often observed.

ParameterExperimental Value (Å or °)Theoretical Value (Å or °)
Ni-N Bond LengthValue from experimental dataValue from DFT calculation
Ni-O Bond LengthValue from experimental dataValue from DFT calculation
N-Ni-O Bite AngleValue from experimental dataValue from DFT calculation
C-O Bond LengthValue from experimental dataValue from DFT calculation
C-N Bond LengthValue from experimental dataValue from DFT calculation

The crystal structure of nickel glycine dihydrate provides a solid experimental basis for these comparisons acs.org.

Vibrational Spectra: Bridging Theory and Experiment

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for probing the bonding and structure of coordination compounds. The correlation of experimentally observed vibrational frequencies with those predicted by theoretical calculations is crucial for the accurate assignment of spectral bands to specific molecular motions.

For nickel complexes, DFT calculations have been successfully employed to compute the vibrational spectra. These theoretical spectra generally show excellent agreement with the experimental FT-IR spectra, aiding in the detailed assignment of vibrational modes nih.govscienceasia.orgnih.gov. The calculated vibrational frequencies for a mixed-ligand complex containing glycinate, for instance, have been shown to align well with the experimental infrared spectrum nih.gov.

Key vibrational modes for nickel bis(glycinate) include the stretching and bending vibrations of the amine (N-H), carboxylate (C=O and C-O), and the Ni-N and Ni-O bonds. The comparison between experimental and theoretical vibrational frequencies allows for a confident assignment of these bands. For example, the shifts in the vibrational frequencies of the amine and carboxylate groups upon coordination to the nickel ion can be both experimentally observed and theoretically modeled.

The following interactive data table provides a representative comparison of experimental and theoretical vibrational frequencies for key functional groups in a nickel-amino acid complex.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
ν(N-H)Experimental ValueCalculated ValueN-H stretching
ν(C=O)Experimental ValueCalculated ValueCarboxylate asymmetric stretching
ν(C-O)Experimental ValueCalculated ValueCarboxylate symmetric stretching
ν(Ni-N)Experimental ValueCalculated ValueNickel-Nitrogen stretching
ν(Ni-O)Experimental ValueCalculated ValueNickel-Oxygen stretching

The good correspondence between theoretical and experimental data lends confidence to the structural and electronic properties predicted by computational models ijnc.irijnc.ir. This integrated approach, combining theoretical calculations with experimental spectroscopy and crystallography, provides a robust framework for understanding the molecular characteristics of nickel bis(glycinate).

Advanced Research Applications in Chemical Systems

Catalytic Applications of Nickel(II) Glycinate (B8599266) Complexes in Organic Synthesis

Nickel(II) glycinate complexes have emerged as versatile catalysts in a variety of organic transformations. nih.govresearchgate.net Their appeal stems from nickel's status as an earth-abundant and cost-effective metal, offering a sustainable alternative to precious metal catalysts. homkat.nlrsc.org

Asymmetric Synthesis of Alpha-Amino Acid Derivatives

A significant application of nickel(II) glycinate complexes is in the asymmetric synthesis of α-amino acids. nih.govehu.es Chiral Ni(II) complexes derived from glycine (B1666218) Schiff bases serve as effective templates for the stereocontrolled alkylation to produce a wide array of α-amino acids. nih.govrsc.org This methodology is noted for its practicality, scalability, and the high diastereoselectivity achieved, particularly with complexes containing a chiral auxiliary like benzylproline. nih.govehu.es

Furthermore, achiral nickel(II) complexes of glycine-derived Schiff bases can be utilized in asymmetric phase-transfer catalysis to synthesize α-amino acids with high enantioselectivity. acs.org These reactions often employ chiral catalysts, such as NOBIN and its derivatives, to induce chirality, resulting in excellent chemical yields and enantiomeric excesses. acs.org The versatility of this approach extends to the synthesis of α,β-diamino acids and α-amino-β-hydroxy acids through Mannich-type and aldol (B89426) reactions, respectively. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions and Mechanistic Insights

Nickel(II) complexes, including those with glycinate ligands, are effective catalysts for cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. While the broader field of nickel catalysis is well-established, the specific roles and mechanistic nuances of glycinate complexes are an area of ongoing investigation.

Mechanistic studies into nickel-catalyzed cross-couplings often highlight the accessibility of multiple oxidation states for nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which allows for diverse reaction pathways, including those involving radical intermediates. nih.gov For instance, photochemical approaches combined with nickel catalysis can facilitate C(sp³)–H alkylation through energy transfer mechanisms, where an iridium photosensitizer promotes the nickel catalyst to a triplet state. nih.govnih.gov This excited state enables the functionalization of C-H bonds. nih.gov While these studies provide general mechanistic frameworks for nickel catalysis, the specific influence of the glycinate ligand on reaction rates, selectivity, and catalyst stability in these cross-coupling reactions remains a subject for more detailed exploration.

Exploration of Nickel as an Earth-Abundant Metal Catalyst in Diverse Transformations

The use of nickel, an earth-abundant metal, as a catalyst aligns with the principles of green chemistry. nih.govnih.gov Nickel catalysts, in general, have demonstrated their utility in a wide range of transformations beyond cross-coupling, including reductions and other bond activations. nih.govnih.gov For example, nickel catalysts have been successfully employed in the reductive amination of carbonyls to primary amines under mild conditions. nih.gov

The unique electronic properties of first-row transition metals like nickel often lead to different reactivity patterns compared to their noble metal counterparts. homkat.nl This can be advantageous, enabling novel transformations. The development of catalysts based on earth-abundant metals like nickel is a crucial area of research for establishing more sustainable chemical processes. rsc.orgnih.gov

Nickel(II) Glycinate Complexes as Precursors for Metal Oxide Materials via Thermal Decomposition

Nickel(II) glycinate complexes serve as valuable precursors for the synthesis of nickel oxide (NiO) nanomaterials through thermal decomposition. scispace.comresearchgate.net The combustion synthesis method, using glycine as a fuel and a nitrate (B79036) source as an oxidizer, is a common technique. scispace.comresearchgate.net In this process, an aqueous solution of nickel nitrate and glycine is heated, leading to a self-sustaining combustion that yields nanocrystalline NiO powder. scispace.comresearchgate.net

The thermal decomposition behavior of related nickel complexes, such as bis-(dimethylglyoximato) nickel(II), has been studied using techniques like TG-DSC-FTIR-MS. mdpi.com These studies reveal that the decomposition can be a rapid, exothermic process occurring within a specific temperature range. mdpi.com For instance, Ni(DMG)₂ decomposes between 280-330 °C. mdpi.com While specific studies on the thermal decomposition of pure nickel bis(glycinate) are less common, the principles from related systems provide insight into how it can be a precursor for NiO. The properties of the resulting NiO nanoparticles can be influenced by the fuel-to-oxidizer ratio during the combustion synthesis. scispace.com

Fundamental Research on Chelate Stability and Formation Constants (Chemical Principles)

The stability of nickel(II) glycinate complexes in aqueous solution is a subject of fundamental chemical research. Glycine, acting as a bidentate ligand, coordinates with the Ni(II) ion through both the amino nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring. ijnc.irlibretexts.org This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

The formation of nickel(II) glycinate complexes is highly dependent on pH. ijnc.irijnc.irresearchgate.net At low pH, the glycinate ligand is protonated, and the free Ni(II) ion is the predominant species. ijnc.irresearchgate.net As the pH increases, the ligand deprotonates, facilitating the stepwise formation of NiL, NiL₂, and NiL₃ complexes, where L represents the glycinate ligand. ijnc.irijnc.irresearchgate.net The stability of these complexes increases with the number of coordinated glycinate ligands. ijnc.irijnc.ir

Potentiometric and spectroscopic studies have been employed to determine the stability constants (log K) for these complexes. ijnc.irijnc.ir The thermodynamic parameters, including enthalpy (ΔH°) and entropy (ΔS°), for the formation of these complexes have also been investigated. acs.org

Note: The range of values reflects data from various studies and experimental conditions.

Mechanistic Studies of DNA Interaction with Nickel(II) Glycinate Complexes (In Vitro Chemical Aspects)

The interaction of nickel complexes with DNA is an area of significant research, driven by an interest in their potential biological activity. rsc.orgmdpi.com While specific studies focusing solely on nickel bis(glycinate) are part of a broader investigation into nickel-DNA interactions, the fundamental principles can be extrapolated. Nickel(II) ions have been shown to bind to chromatin, polynucleosomes, and deproteinized DNA. nih.gov This interaction can lead to DNA damage, including single-strand breaks and cross-linking. mdpi.com

Studies with related nickel-peptide complexes, such as Ni(II)·L-Arg-Gly-His, have provided detailed mechanistic insights into DNA binding. nih.gov These complexes can bind to the minor groove of DNA, particularly at A/T-rich sequences. nih.gov The binding is often stabilized by hydrogen bonds between the complex and the DNA bases. nih.gov Other nickel complexes have been shown to interact with DNA through intercalation, where the complex inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This can lead to DNA cleavage, which can occur through hydrolytic or oxidative pathways. nih.gov The specific mode of interaction and the efficiency of DNA cleavage are dependent on the structure of the nickel complex. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Nickel bis(glycinate)
Nickel(II) glycinate
Nickel(II)
Glycine
Benzylproline
NOBIN
Nickel oxide
bis-(dimethylglyoximato) nickel(II)

Determination of DNA Binding Modes and Affinities

The interaction of nickel(II) complexes with DNA is a field of significant interest, with research focusing on understanding the modes of binding and the affinities involved. While studies specifically on nickel bis(glycinate) are not extensively detailed, research on similar nickel(II)-peptide complexes provides valuable insights into the potential DNA binding mechanisms.

Studies on Ni(II) complexes with small peptides, such as Arg-Gly-His, have shown that these complexes can bind to the minor groove of DNA, particularly at A/T-rich sequences. nih.gov The binding is facilitated by hydrogen bonds between the peptide component of the complex and the nucleotide bases. nih.gov For instance, the imidazole (B134444) N-H, the N-terminal peptide amine, and the side chain of arginine in the Ni(II)-Arg-Gly-His complex act as hydrogen bond donors to the O2 of thymine (B56734) and N3 of adenine (B156593) residues within the DNA minor groove. nih.gov

Investigation of Oxidative DNA Cleavage Mechanisms

A significant area of research has been the ability of nickel complexes to mediate the oxidative cleavage of DNA, a process with potential applications in the development of synthetic nucleases. These reactions typically involve the nickel complex, an oxidizing agent such as hydrogen peroxide (H₂O₂) or monoperoxyphthalic acid, and sometimes a reducing agent. caltech.edudatapdf.com

Research has demonstrated that nickel(II) complexes, including those with peptide ligands like Gly-Gly-His, can induce single-strand breaks in DNA. caltech.edudatapdf.com The mechanism is believed to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in the vicinity of the DNA strand. nih.govnih.gov The nickel(II) center, upon interaction with an oxidizing agent, can catalyze the formation of these highly reactive species, which then attack the deoxyribose sugar or the nucleotide bases, leading to strand scission. nih.govnih.govmdpi.com

The efficiency and sequence-specificity of the cleavage can be influenced by the nature of the ligand coordinated to the nickel ion. For example, by attaching a DNA-binding domain, such as a fragment of a recombinase protein, to a nickel-binding peptide (e.g., Gly-Gly-His), researchers have been able to direct the oxidative cleavage to specific DNA sequences. caltech.edudatapdf.com In such systems, the cleavage can be highly specific, occurring at a single deoxyribose position on one strand of the target DNA site, which suggests a non-diffusible oxidizing species bound to the nickel complex. caltech.edu

The table below summarizes findings from studies on DNA cleavage by nickel complexes.

Nickel Complex SystemOxidizing AgentKey FindingsReference(s)
Ni(II)-Gly-Gly-His attached to Hin recombinase domainMonoperoxyphthalic acidSequence-specific cleavage at all four binding sites of the protein. More rapid and efficient than with Cu(II) systems. caltech.edudatapdf.com
Ni(II)-tetraglycineHydrogen PeroxideCatalyzes the oxidation of guanine (B1146940) residues in 2'-deoxyguanosine (B1662781) and DNA, forming 8-hydroxy-2'-deoxyguanosine. nih.gov
Schiff base tetraazamacrocyclic oxamido nickel(II) complexesHydrogen PeroxideAll tested complexes could cleave plasmid DNA. The cleavage mechanism likely involves hydroxyl radicals. nih.gov

Research on Protein/Peptide Interaction Mechanisms with Nickel(II) Glycinate (In Vitro Chemical Aspects)

The interaction of nickel(II) ions and their complexes with proteins and peptides is crucial for understanding their biological roles and for developing new biochemical tools. Nickel bis(glycinate), as a source of Ni(II) ions, is relevant to these investigations.

In vitro studies have shown that Ni(II) ions have a preference for binding to specific amino acid residues within a peptide chain. Histidine is a primary binding site for Ni(II) due to the coordinating ability of its imidazole side chain. diva-portal.orgnih.govembopress.org This interaction is famously exploited in the His-tag system for protein purification, where proteins engineered to have a poly-histidine tag exhibit high affinity for nickel-functionalized resins.

Cysteine residues, with their thiol groups, also serve as strong binding sites for Ni(II). nih.govrsc.org Studies on various peptides containing cysteine have demonstrated the formation of stable square planar nickel complexes involving the nitrogen of the N-terminal amine and the sulfur of the cysteine residue. nih.govrsc.org The specific coordination mode can vary depending on the peptide sequence, with possibilities including (NH₂,S⁻), (NH₂,N⁻,S⁻), and (NH₂,N⁻,N⁻,S⁻) chelation. nih.govrsc.org

Research using techniques such as NMR spectroscopy, circular dichroism, and mass spectrometry has been instrumental in identifying these binding sites and determining the coordination geometry of the resulting nickel-peptide complexes. nih.govnih.govresearchgate.net For example, NMR studies on the interaction of Ni(II) with the amyloid-beta peptide have implicated His6, His13, and His14 as binding ligands. diva-portal.orgnih.gov

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. Research has explored the role of metal ions, including nickel, in modulating these aggregation processes.

Studies on the amyloid-beta (Aβ) peptide, associated with Alzheimer's disease, have shown that Ni(II) ions can influence its aggregation. diva-portal.orgnih.gov The addition of Ni(II) can enhance the in vitro aggregation of Aβ40, and this effect is more pronounced under acidic conditions. nih.gov Isothermal titration calorimetry has confirmed the binding of nickel to the Aβ40 peptide. nih.gov Interestingly, while Ni(II) can promote aggregation, it can also direct it towards the formation of non-structured aggregates and retard the formation of fibrillar structures. diva-portal.org The binding of Ni(II) to the N-terminal region of Aβ monomers can induce the formation of dityrosine (B1219331) cross-links, leading to covalent Aβ dimers. diva-portal.org

In the context of the Tau protein, another key player in Alzheimer's disease, nickel has been shown to prevent its aggregation. nih.gov In vitro studies demonstrated that both nickel chloride and a synthetic nickel-morpholine conjugate could inhibit Tau aggregation, possibly by inducing its degradation. nih.gov

Furthermore, Ni(II) ions have been found to assist in the hydrolytic cleavage of certain proteins, such as filaggrin, a protein important for skin barrier function. nih.gov This Ni²⁺-assisted hydrolysis occurs at specific peptide motifs, and an abundance of such motifs in epidermal barrier proteins suggests a potential physiological or pathological role for nickel in these tissues. nih.gov

The table below summarizes the observed effects of nickel on the aggregation of different proteins.

ProteinEffect of Nickel(II)Key FindingsReference(s)
Amyloid-beta (Aβ40)Enhances aggregation, but directs it towards non-structured aggregatesBinding to His residues in the N-terminal region is implicated. Can induce dityrosine cross-links. diva-portal.orgnih.gov
TauPrevents aggregationInduces degradation of the Tau protein in vitro. nih.gov
FilaggrinAssists in hydrolytic cleavageCleavage occurs at specific peptide motifs, particularly enriched in epidermal barrier proteins. nih.gov

Exploration of Advanced Materials Properties

The unique coordination chemistry of nickel bis(glycinate) and related complexes lends itself to the development of advanced materials with interesting properties.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. Research into the NLO properties of metal-organic complexes has revealed that certain structural features can lead to significant second-order NLO responses.

While direct studies on the NLO properties of nickel bis(glycinate) are limited, research on related nickel(II) complexes with other organic ligands, such as Schiff bases and other amino acid derivatives, provides a basis for understanding the potential of this class of materials. acs.orgcmu.edursc.org For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric. The design of such materials often involves creating "push-pull" systems with electron-donating and electron-accepting groups.

Studies on bis(salicylaldiminato)nickel(II) Schiff-base complexes have shown that they can exhibit large second-order NLO responses. cmu.edursc.org For instance, a complex synthesized from 4-(diethylamino)salicylaldehyde (B93021) and 1,2-diamino-4,5-dinitrobenzene in the presence of nickel(II) chloride demonstrated a significant β × µ value (a figure of merit for NLO response) of 1530 × 10⁻⁴⁸ cm⁵ esu⁻¹. cmu.edu The high thermal stability of such complexes also makes them promising for incorporation into poled polymer matrices for device applications. cmu.edu

Furthermore, studies on crystalline forms of amino acids, such as the γ-polymorph of glycine, have shown them to possess NLO properties. academicjournals.org γ-Glycine crystals exhibit a second-harmonic generation (SHG) efficiency 1.5 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. academicjournals.org This suggests that the crystalline arrangement of nickel bis(glycinate) could potentially lead to non-centrosymmetric structures with NLO activity.

The synthesis of chiral nickel(II) complexes is another avenue for creating NLO materials, as chirality can enforce a non-centrosymmetric crystal packing. A chiral bis(salicylaldiminato)nickel(II) complex has been reported to have an SHG efficiency 13 times that of urea. rsc.org These findings highlight the potential for designing nickel bis(glycinate)-based materials with significant NLO properties through crystal engineering and the introduction of chirality.

Potential Applications in Semiconductor Science

While Nickel bis(glycinate) is not a semiconductor itself, its role as a precursor in the synthesis of semiconductor materials is a significant area of research. The thermal decomposition of Nickel bis(glycinate) dihydrate is a method used to produce nickel oxide (NiO) nanoparticles. researchgate.netscientific.netpsu.edu Nickel oxide is a well-known p-type wide-bandgap semiconductor material with applications in gas sensors, electrochromic devices, and as a hole-transport layer in thin-film photovoltaics. The ability to generate NiO nanoparticles with controlled size and high purity via the decomposition of a single-source precursor like Nickel bis(glycinate) is a valuable technique in materials science and semiconductor research. researchgate.netscientific.net

Furthermore, the broader field of nickel coordination chemistry is actively exploring complexes for semiconductor applications. For example, bithiophene, an active unit in organic semiconductors, has been synthesized using nickel-based catalytic systems. Other organometallic nickel compounds are also offered for use in semiconductor and electronics manufacturing, highlighting the relevance of nickel complexes in this technological domain.

Future Perspectives and Emerging Research Avenues for Nickel Bis Glycinate

Development of Novel and Sustainable Synthetic Strategies for Nickel(II) Glycinate (B8599266)

The traditional synthesis of Nickel(II) glycinate often involves the reaction of a nickel salt, such as nickel sulfate (B86663), with glycine (B1666218) in an aqueous solution. google.com While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies. A primary focus is the reduction of solvent use and energy consumption.

Mechanochemistry , a solvent-free technique that uses mechanical force to induce chemical reactions, represents a significant leap forward. nih.govrsc.org This approach, already proven for the synthesis of other nickel complexes and nanoparticles, could offer a green, scalable, and rapid method for producing Nickel bis(glycinate). mdpi.commdpi.com The process involves the high-energy milling of solid reactants, such as nickel oxide or nickel acetate (B1210297), with solid glycine. nih.gov This method not only aligns with the principles of green chemistry by eliminating solvent waste but can also lead to the formation of unique polymorphic or nanostructured forms of the complex with novel properties.

Another avenue of exploration is the use of biogenic or waste-derived sources of nickel and glycine, creating a circular economy approach to its synthesis. Research into optimizing reaction conditions, such as pH and reactant molar ratios in aqueous synthesis, continues to be relevant for maximizing yield and purity. google.comjocpr.com

Table 1: Comparison of Synthetic Strategies for Nickel(II) Glycinate

Method Description Advantages Future Research Focus
Aqueous Precipitation Reaction of a soluble nickel salt (e.g., NiSO₄) with glycine in water. google.comSimple, well-established.Optimization of pH, temperature, and stoichiometry for purity and yield control. jocpr.com
Mechanochemistry Solvent-free grinding of solid nickel precursors and glycine. nih.govrsc.orgSustainable (solvent-free), rapid, potential for novel phases. mdpi.comScreening of precursors, milling conditions, and scalability.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction in a solvent.Rapid heating, shorter reaction times, potential for high purity.Development of continuous flow processes, energy efficiency analysis.

Exploration of Advanced Spectroscopic Probes for Dynamic Coordination Processes

Understanding the dynamic behavior of Nickel bis(glycinate) in solution—including ligand exchange, solvation, and interaction with biological molecules—is crucial for its application. While conventional techniques like UV-Visible and Infrared (IR) spectroscopy provide foundational data on electronic structure and bonding, advanced methods are needed to probe these dynamic processes in real-time. solubilityofthings.comdigimat.inresearchgate.netlibretexts.org

Future research will increasingly employ sophisticated spectroscopic techniques:

Ultrafast Spectroscopy: Techniques like femtosecond pump-probe spectroscopy can monitor the excited-state dynamics and photophysical processes of the complex on incredibly short timescales, revealing intricate details of electronic relaxation and energy transfer. unige.ch

Advanced Vibrational Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy can reveal the coupling between different vibrational modes and track structural changes with high temporal resolution. Furthermore, combining mass spectrometry with tunable infrared multiple-photon dissociation (IR-MPD) allows for the characterization of the intrinsic properties of isolated, gas-phase Nickel bis(glycinate) ions, free from solvent effects. solubilityofthings.com

High-Resolution NMR: While paramagnetic nickel(II) can complicate NMR studies, advanced techniques and the study of related diamagnetic systems can provide invaluable information on the solution-state structure and dynamics of ligand exchange. solubilityofthings.com

These advanced methods will provide a much deeper understanding of how Nickel bis(glycinate) behaves in complex environments, which is essential for designing its role in catalysis and materials science. ijnc.ir

Refinement of Theoretical Models for Predictive Reactivity and Properties

Computational chemistry is an indispensable tool for complementing experimental studies and predicting the properties of metal complexes. For Nickel bis(glycinate), theoretical models are becoming increasingly sophisticated, moving beyond simple structural predictions to forecasting reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of this effort, used to simulate molecular structures, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). researchgate.netresearchgate.net Future work will focus on:

Improving Functionals and Basis Sets: Developing and validating computational methods that more accurately account for the complex electronic structure of the d⁹ Ni(II) center and the subtle non-covalent interactions within the complex and with its environment.

Simulating Reaction Mechanisms: Using DFT to map out the potential energy surfaces for catalytic reactions involving Nickel bis(glycinate), identifying transition states and intermediates to elucidate reaction mechanisms and predict selectivity. rsc.org

Multi-scale Modeling: Combining quantum mechanics (for the reactive center) with molecular mechanics (for the larger environment) in QM/MM models to simulate the behavior of the complex in large, complex systems like enzymes or on material surfaces.

Hard- and Soft-Modeling: Applying advanced chemometric approaches to deconvolute complex experimental data (like potentiometric titrations or multi-wavelength spectroscopy) to build accurate equilibrium models of speciation in solution. nih.gov

These refined models will accelerate the discovery process, allowing for the in-silico screening of Nickel bis(glycinate) derivatives for specific applications before their synthesis. digitellinc.com

Expanding the Catalytic Scope of Nickel(II) Glycinate in Complex Organic Transformations

Nickel catalysis is a powerhouse in modern organic synthesis, prized for its ability to mediate a wide range of cross-coupling and bond-forming reactions. researchgate.netresearchgate.netnih.gov While often employing sophisticated organometallic precursors, there is a growing interest in using well-defined, simpler, and potentially more sustainable pre-catalysts. Nickel bis(glycinate) is an attractive candidate in this regard.

Future research will explore its utility in a variety of transformations, including:

Cross-Coupling Reactions: Investigating its potential as a pre-catalyst for Suzuki-Miyaura, Negishi, and C-H activation reactions. researchgate.netnih.gov The glycinate ligands could be readily displaced in situ to generate the catalytically active species.

Reductive Couplings: Applying Nickel bis(glycinate) in reductive coupling reactions, for instance, in the synthesis of C-glycosides or other complex natural products. acs.org

Asymmetric Catalysis: Using chiral derivatives of Nickel bis(glycinate), where the glycine backbone is modified, to induce enantioselectivity in organic transformations, a key goal in pharmaceutical synthesis. mdpi.com

The inherent biocompatibility of the glycinate ligand also makes this complex particularly interesting for catalysis in biological media or for late-stage functionalization of complex biomolecules. researchgate.net

Table 2: Potential Catalytic Applications for Nickel(II) Glycinate

Reaction Type Description Potential Advantage of Ni(II) Glycinate Reference Concept
Suzuki-Miyaura Coupling Formation of C-C bonds between aryl halides and boronic acids.Air-stable, potentially "green" pre-catalyst. researchgate.netnih.gov
C-H Activation Direct functionalization of C-H bonds.Biocompatible ligand may allow for use in complex biological substrates. mdpi.com
Reductive Hydroglycosylation Synthesis of metabolically stable C-oligosaccharides.Simple, well-defined nickel source. acs.org
Biomimetic Hydrolysis Mimicking the active sites of metalloenzymes for bond cleavage.Glycinate ligand mimics protein coordination environment. researchgate.net

Investigating Mechanistic Pathways in Biomimetic Systems and Material Science

The structural similarity of the coordination environment in Nickel bis(glycinate) to the active sites of some nickel-containing enzymes makes it an excellent model for biomimetic studies. researchgate.net Research in this area aims to understand and replicate the function of biological catalysts. Future investigations will focus on its role in mimicking the activity of enzymes like hydrolases, where the nickel ion facilitates the cleavage of bonds, such as peptide bonds. researchgate.net

In material science , the focus is on using Nickel bis(glycinate) as a versatile precursor for advanced materials. acs.org

Thin Film Deposition: It can be used in Chemical Vapor Deposition (CVD) or solution-based processes to create pure nickel or nickel oxide thin films. acs.org The organic ligand facilitates volatility and decomposes cleanly, leaving behind the desired material for applications in electronics and catalysis.

Nanoparticle Synthesis: Thermal decomposition of Nickel bis(glycinate) can be a route to synthesizing nickel or nickel oxide nanoparticles with controlled size and morphology for use in magnetic materials or as catalysts.

Conductive Films: Nickel particles are essential components in anisotropic conductive films (ACFs) used in modern electronics. nih.gov Nickel bis(glycinate) could serve as a precursor for the controlled formation of these conductive particles.

Designing Responsive Supramolecular Assemblies Based on Nickel(II) Glycinate

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Nickel bis(glycinate) is an ideal building block for such assemblies due to the directional nature of its coordination bonds and the hydrogen bonding capabilities of the glycinate ligands. researchgate.netiucr.org

Emerging research is directed towards creating "smart" or responsive materials . These are supramolecular assemblies that can change their properties in response to external stimuli. nih.govmdpi.com

pH-Responsive Systems: The protonation state of the carboxylate and amino groups of the glycinate ligand is pH-dependent. This can be used to trigger the assembly or disassembly of a supramolecular structure, potentially for controlled release applications. acs.org

Guest-Induced Assembly: The nickel center can have open coordination sites, allowing for the binding of specific guest molecules that could template the formation of a larger assembly, leading to new sensor technologies.

Helical and Chiral Structures: The use of chiral amino acids instead of glycine can lead to the formation of complex helical supramolecular structures, as has been observed in related nickel-amino acid systems. researchgate.netiucr.org These materials could have applications in chiral separations or asymmetric catalysis.

The design of these complex architectures from a simple, fundamental building block like Nickel bis(glycinate) represents a sophisticated bottom-up approach to creating functional materials with tailored properties. daneshyari.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing nickel bis(glycinate) complexes, and how can purity be validated?

  • Methodological Answer : Nickel bis(glycinate) is typically synthesized by reacting nickel salts (e.g., NiCl₂·6H₂O) with glycine under controlled pH and temperature. Aqueous solutions are often used, with stoichiometric ratios adjusted to favor complex formation. For validation, elemental analysis (C, H, N), Fourier-transform infrared spectroscopy (FTIR) to confirm glycinate ligand coordination, and X-ray diffraction (XRD) for crystal structure determination are critical. Purity can be confirmed via melting point analysis and high-performance liquid chromatography (HPLC) .
  • Reproducibility Note : Detailed experimental protocols, including reaction conditions (pH, temperature, solvent), must be explicitly documented to ensure reproducibility, as emphasized by RSC guidelines .

Q. Which spectroscopic and analytical techniques are most effective for characterizing nickel bis(glycinate)?

  • Methodological Answer : Key techniques include:

  • FTIR : To identify carboxylate (COO⁻) and amine (NH₂) stretching frequencies, confirming ligand binding modes (e.g., monodentate vs. bidentate).
  • UV-Vis Spectroscopy : To study d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands.
  • XRD : For determining crystal structure and coordination geometry (e.g., octahedral vs. square planar).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states.
    Cross-referencing data with literature (e.g., copper or iron glycinate complexes) helps validate results .

Q. How are stability constants of nickel bis(glycinate) determined experimentally?

  • Methodological Answer : Stability constants (log K) are typically measured using potentiometric titration. A solution of nickel ions and glycine is titrated with a strong base (e.g., NaOH) while monitoring pH changes. Data are analyzed using software like HYPERQUAD to calculate stability constants. Comparative studies with lanthanide glycinate complexes (e.g., neodymium, samarium) highlight methodological consistency .

Advanced Research Questions

Q. What electrochemical methods are suitable for studying the redox behavior of nickel bis(glycinate)?

  • Methodological Answer : Cyclic voltammetry (CV) at a rotated glassy carbon electrode is effective for probing redox activity. For example, studies on neptunyl glycinate complexes used CV to identify reduction potentials and electron-transfer kinetics. Similar approaches can be adapted for nickel complexes, with careful control of electrolyte composition (e.g., non-complexing ions like ClO₄⁻) to avoid interference .
  • Data Interpretation : Compare voltammograms with computational simulations (e.g., DigiElch) to distinguish between reversible and irreversible processes.

Q. How can computational modeling complement experimental studies on nickel bis(glycinate)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict electronic structures, bond lengths, and thermodynamic stability. Compare computed IR spectra or redox potentials with experimental data to validate models. For example, studies on copper glycinate used DFT to explain ligand distortion effects .

Q. What strategies resolve contradictions in reported stability constants or spectral data for nickel bis(glycinate)?

  • Methodological Answer :

Re-evaluate Experimental Conditions : Ensure consistent pH, ionic strength, and temperature across studies.

Cross-Validate Techniques : Combine potentiometry, spectroscopy, and computational data.

Critique Source Reliability : Apply criteria from NIST guidelines (e.g., transparency in methodology, peer-reviewed sources) to assess data credibility .

Q. How do nickel bis(glycinate) properties compare to glycinate complexes of other transition metals (e.g., Cu²⁺, Fe²⁺)?

  • Methodological Answer : Conduct comparative studies using:

  • Magnetic Susceptibility : To assess spin states (e.g., high-spin Ni²⁺ vs. low-spin Fe²⁺).
  • X-ray Absorption Spectroscopy (XAS) : To compare metal-ligand bond lengths and coordination numbers.
  • Bioactivity Assays : Investigate differences in antioxidant or catalytic activity, as seen in iron glycinate studies .

Methodological Considerations

  • Experimental Design : Use the PICOT framework (Population: compound; Intervention: synthesis/analysis; Comparison: alternative methods; Outcome: stability/activity; Time: reaction duration) to structure hypotheses .
  • Data Reporting : Follow RSC guidelines for clarity, including raw data in supplementary materials and avoiding redundant figures/tables .
  • Ethical and Safety Standards : Adhere to NIH guidelines for hazardous material handling and transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.